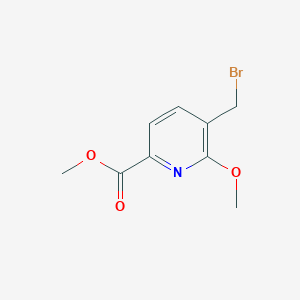
2-((5-méthoxy-4-((4-méthoxyphényl)sulfanyl)-2-pyrimidinyl)sulfanyl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and sulfanyl groups
Applications De Recherche Scientifique
Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound also contains methoxy and sulfanyl groups, which can influence its solubility, stability, and interactions with biological targets. Methoxy groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes . Sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially influencing the activity of enzymes and other proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of methoxy and sulfanyl groups. Common reagents used in these reactions include methoxybenzene, sulfur-containing compounds, and ethyl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((4-methoxyphenyl)sulfanyl)acetate
- Ethyl 2-((5-methoxy-2-pyrimidinyl)sulfanyl)acetate
- Ethyl 2-((4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate
Uniqueness
Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dual methoxy and sulfanyl substitutions on the pyrimidine ring make it a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl 2-[5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-22-14(19)10-23-16-17-9-13(21-3)15(18-16)24-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGIJLXPFOPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2593806.png)

![Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2593810.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)

![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)
